1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- (C₁₁H₆N₃O₂) is a heterocyclic organic compound characterized by a pyrrolo[2,3-b]pyridine core substituted with a carboxylic acid group at position 2 and a cyano group at position 5. The compound is structurally related to indole and pyridine derivatives, combining aromaticity with polar functional groups that enhance its utility in medicinal chemistry and materials science. The parent compound, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a yellow solid with low solubility, suggesting that the 6-cyano variant may exhibit similar physical properties unless modified by the electron-withdrawing cyano group .
Properties
IUPAC Name |
6-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-2-1-5-3-7(9(13)14)12-8(5)11-6/h1-3H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYFJROYXAOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a practical synthesis involves the use of palladium-catalyzed cyanation followed by reduction sequences . Industrial production methods may involve modifications of established synthetic routes to optimize yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Core Structure Variations
The pyrrolo[2,3-b]pyridine core differs from pyrrolo[2,3-c]pyridine (e.g., compounds 10a–c in ) in the position of the nitrogen atom within the fused ring system. This distinction affects electronic properties and reactivity. For example, the [2,3-b] isomer places the nitrogen in a position that may enhance hydrogen-bonding interactions, whereas the [2,3-c] isomer alters the electron density distribution .
Substituent Effects
- 6-Cyano vs. 5-Substituents: The 6-cyano group in the target compound contrasts with 5-substituted analogs (e.g., 5-chloro, 5-methoxy, or 5-bromo derivatives). The cyano group’s electron-withdrawing nature may increase the acidity of the carboxylic acid group compared to electron-donating substituents like methoxy. This could influence solubility and reactivity in coupling reactions .
- Synthetic Yields: Substituted pyrrolo[2,3-c]pyridine-2-carboxylic acids (e.g., 10a–c) show variable yields (95% for unsubstituted, 71% for 5-chloro, 80% for 5-methoxy), suggesting that steric and electronic factors at position 5 significantly impact reaction efficiency.
Functional Group Reactivity
- Cyano Group: The 6-cyano substituent offers unique reactivity, such as conversion to amines (via reduction) or carboxylic acids (via hydrolysis), expanding its utility in multi-step syntheses. In contrast, 5-bromo or 5-chloro derivatives (e.g., A209292 in ) are more suited for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Carboxylic Acid :
The carboxylic acid at position 2 enables salt formation or esterification, common strategies to improve solubility or facilitate conjugation in drug design .
Solubility and Stability
While the parent compound exhibits low solubility, the 6-cyano group’s polarity may marginally improve aqueous solubility. However, direct data are unavailable. Comparatively, 5-methoxy derivatives (e.g., 10c) may show enhanced solubility due to the electron-donating methoxy group, whereas 5-chloro or 5-bromo analogs are likely less soluble .
Comparative Data Table
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- (CAS No. 800401-57-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₆N₄O₂
- Molecular Weight : 186.16 g/mol
- CAS Number : 800401-57-4
1H-Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of various biological targets, including fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK interacting kinase). These targets are implicated in cancer progression and cellular signaling pathways.
FGFR Inhibition
Recent studies have demonstrated that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, indicating strong potential for cancer therapy targeting these receptors .
TNIK Inhibition
Additionally, the compound has shown high inhibition against TNIK with some derivatives achieving IC50 values lower than 1 nM. This inhibition is associated with the suppression of IL-2 secretion, suggesting a role in modulating immune responses .
Biological Activity Data
The following table summarizes the biological activity of selected derivatives of 1H-Pyrrolo[2,3-b]pyridine:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation in breast cancer cells |
| 4h | FGFR2 | 9 | Induces apoptosis in tumor cells |
| 4h | FGFR3 | 25 | Reduces migration and invasion of cancer cells |
| Compound A | TNIK | <1 | Inhibits IL-2 secretion |
Case Study 1: Anticancer Activity
A study evaluated the effects of various pyrrolo[2,3-b]pyridine derivatives on breast cancer cell lines (4T1). Compound 4h significantly inhibited cell proliferation and induced apoptosis. The study concluded that these compounds could serve as promising leads for developing new cancer therapies .
Case Study 2: Immunomodulatory Effects
In another investigation focusing on the immunomodulatory properties of these compounds, a series of derivatives were tested for their ability to inhibit IL-2 secretion. The results indicated that certain compounds could effectively modulate immune responses, which may have implications for autoimmune diseases and cancer immunotherapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
